REACTION_CXSMILES
|
[N:1]1([C:7]2[N:12]=[C:11]([NH:13][C:14](OC)=[O:15])[N+:10]([O-:18])=[C:9]([NH:19][C:20]([O:22][CH3:23])=[O:21])[CH:8]=2)[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1>CN(C)C=O>[N:1]1([C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22][CH3:23])=[O:21])[N:10]3[O:18][C:14](=[O:15])[N:13]=[C:11]3[N:12]=2)[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1
|
Name
|
dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC=CC1)C1=CC(=[N+](C(=N1)NC(=O)OC)[O-])NC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dimethylformamide is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC=CC1)C1=NC=2N(C(=C1)NC(=O)OC)OC(N2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |